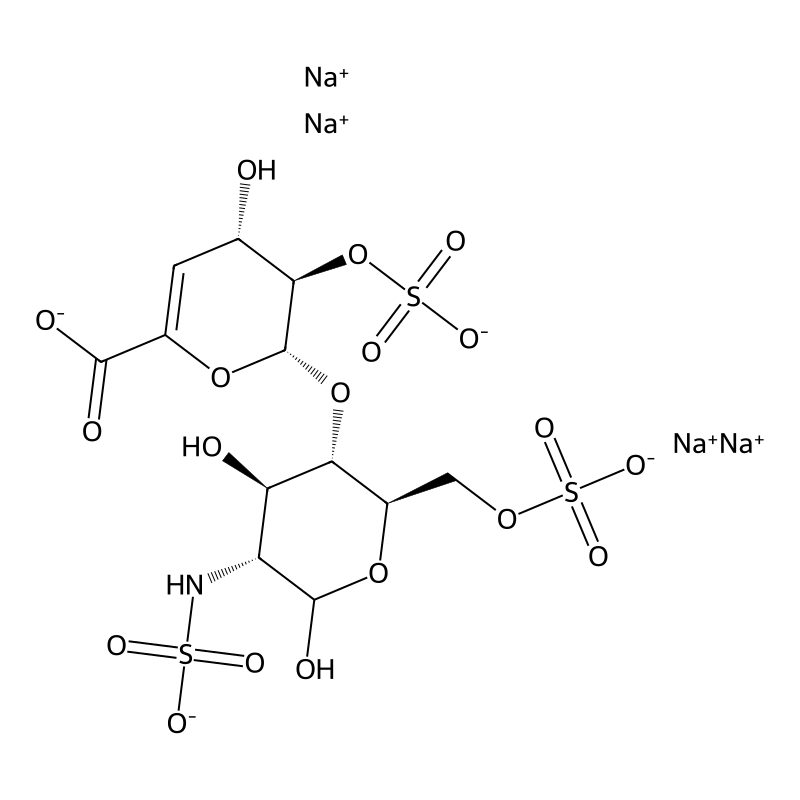

Heparin disaccharide I-S sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Investigating Heparin Function and Structure:

Heparin disaccharide I-S sodium salt serves as a model compound for studying the structure and function of heparin. Its smaller size and well-defined structure make it easier to manipulate and study compared to the complex, heterogeneous nature of whole heparin molecules. Researchers use this molecule to:

- Identify key binding sites: By observing how the disaccharide interacts with other molecules, researchers can identify the specific regions responsible for heparin's biological activities, such as its ability to bind to antithrombin III, an enzyme crucial for blood clotting inhibition [Source: ].

- Develop new heparin derivatives: Understanding the structure-function relationship of the disaccharide can guide the development of new heparin-based drugs with desired properties, such as improved efficacy or reduced side effects.

Studying Cellular Processes:

Heparin disaccharide I-S sodium salt has been explored for its potential to modulate cellular processes beyond blood clotting. Research suggests it can:

- Activate the Na+/Ca²+ exchanger: This exchanger plays a crucial role in maintaining calcium levels within cells. Studies indicate the disaccharide may elevate cytosolic calcium extrusion, potentially serving as a tool to investigate and manipulate calcium signaling pathways [Source: ].

- Induce liquid-liquid phase separation (LLPS): LLPS is a process where certain biomolecules form distinct liquid compartments within cells. The disaccharide's unique properties are being investigated for their ability to induce LLPS, potentially offering insights into cellular organization and function [Source: ].

Heparin disaccharide I-S sodium salt is a sulfated glycosaminoglycan fragment derived from heparin, characterized by its specific structural features. Its chemical formula is with a molecular weight of approximately 665.4 g/mol. The compound is recognized for its unique disaccharide structure, specifically consisting of α-ΔUA-2S-[1→4]-GlcNS-6S, where ΔUA represents uronic acid and GlcNS denotes N-sulfated glucosamine .

As mentioned earlier, Heparin disaccharide I-S sodium salt acts by mimicking heparin's interaction with antithrombin. The disaccharide binds to a specific site on antithrombin, causing a conformational change that activates its anticoagulant properties []. The activated antithrombin then inactivates thrombin, thereby inhibiting blood clot formation.

- Anticoagulant effect: Excessive exposure or ingestion could lead to bleeding complications.

- Hypersensitivity: Some individuals may experience allergic reactions to heparin or related compounds.

- Hydrolysis: Under acidic conditions, it can undergo hydrolysis to yield simpler sugars.

- Sulfation: The compound can be further sulfated to enhance its anticoagulant properties.

- Reduction: The functional groups may be reduced to alter reactivity and solubility.

These reactions are essential for modifying the compound for specific applications in research and therapeutics.

Heparin disaccharide I-S sodium salt exhibits significant biological activities:

- Anticoagulant Properties: It inhibits thrombin and factor Xa, making it useful in preventing blood clot formation.

- Cell Signaling: The compound interacts with various growth factors and cytokines, influencing cell proliferation and migration.

- Antiviral Activity: It has been shown to inhibit viral entry into host cells by binding to viral proteins.

These activities underscore its importance in both therapeutic and research contexts.

The synthesis of Heparin disaccharide I-S sodium salt can be achieved through several methods:

- Enzymatic Digestion: Heparin can be enzymatically digested using heparinase enzymes, yielding specific disaccharides.

- Chemical Synthesis: Synthetic approaches involve the stepwise assembly of the disaccharide using protected sugar derivatives.

- Extraction from Natural Sources: It can also be isolated from animal tissues where heparin is naturally present.

Each method has its advantages, depending on the desired purity and yield.

Heparin disaccharide I-S sodium salt finds applications in various fields:

- Pharmaceuticals: Used as an anticoagulant in clinical settings.

- Biotechnology: Employed in research related to cell signaling pathways and interactions with proteins.

- Diagnostics: Utilized in assays that require specific glycosaminoglycan interactions.

These applications highlight its versatility as a biochemical tool.

Studies have shown that Heparin disaccharide I-S sodium salt interacts with a range of proteins:

- Growth Factors: It binds to fibroblast growth factor and vascular endothelial growth factor, modulating their activity.

- Antithrombin III: The compound enhances the activity of antithrombin III, leading to increased anticoagulant effects.

- Viral Proteins: Research indicates it can inhibit the binding of certain viruses to host cell receptors, showcasing its potential as an antiviral agent.

These interactions are crucial for understanding its role in biological systems.

Heparin disaccharide I-S sodium salt shares structural similarities with other heparin-derived compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Heparin disaccharide I-H sodium salt | 136098-04-9 | Contains different sulfate groups affecting activity |

| Heparin disaccharide IV-A sodium salt | 136098-07-2 | Different structural configuration impacting function |

| Heparin-derived disaccharide sodium salt | 363148-40-7 | A mixture of low molecular weight compounds |

Uniqueness of Heparin Disaccharide I-S Sodium Salt

What sets Heparin disaccharide I-S sodium salt apart is its specific sulfation pattern and structural configuration, which confer unique biological activities not fully replicated by other heparin derivatives. Its ability to selectively interact with certain proteins while exhibiting potent anticoagulant properties makes it a valuable compound in both therapeutic and research applications.

Enzymatic Production Pathways

Heparin disaccharide I-S sodium salt is generated through a complex, sequential biosynthetic pathway that occurs primarily within the Golgi apparatus of eukaryotic cells [1] [2]. The formation of this specific disaccharide unit requires the coordinated action of multiple enzymes working in a hierarchical manner to modify the initial polysaccharide backbone.

The biosynthetic pathway begins with the formation of a tetrasaccharide linker region attached to serine residues of core proteins [3] [4]. Subsequently, the repeating disaccharide backbone is synthesized through the alternating addition of beta-D-glucuronic acid and N-acetyl-D-glucosamine residues by exostosin 1 and exostosin 2 glycosyltransferases [1] [5]. This initial polymer, known as heparosan, serves as the substrate for subsequent modification reactions.

The transformation of the basic disaccharide unit into heparin disaccharide I-S requires several specific enzymatic modifications. The process initiates with N-deacetylase/N-sulfotransferase enzymes, which remove acetyl groups from glucosamine residues and replace them with sulfate groups, converting N-acetylglucosamine to N-sulfoglucosamine [2] [6]. This N-sulfation step is critical as it serves as a prerequisite for subsequent modifications and occurs through the action of four different isoforms of N-deacetylase/N-sulfotransferase with varying tissue-specific expression patterns [7] [6].

Following N-sulfation, glucuronyl C5-epimerase catalyzes the epimerization of glucuronic acid residues to iduronic acid, specifically targeting glucuronic acid residues adjacent to N-sulfated glucosamine units [2] [8]. This epimerization reaction is essential for creating the appropriate substrate for further sulfation modifications and contributes significantly to the structural diversity of the final product [9] [10].

The formation of the characteristic sulfation pattern of heparin disaccharide I-S is completed through the action of O-sulfotransferases. 2-O-sulfotransferase introduces sulfate groups at the C-2 position of iduronic acid residues [4] [6], while 6-O-sulfotransferase adds sulfate groups at the C-6 position of glucosamine residues [5] [6]. These reactions utilize 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor and contribute to the trisulfated structure characteristic of heparin disaccharide I-S [4] [7].

The enzymatic pathway exhibits substrate specificity that ensures proper sequential modification. Each biosynthetic enzyme demonstrates preferential activity toward substrates that have undergone previous modifications, creating a cascade effect that promotes the formation of highly sulfated domains [2] [11]. The incomplete nature of these modifications results in structural heterogeneity, with different regions of the polysaccharide chain displaying varying degrees of sulfation [8] [9].

Occurrence in Biological Systems

Heparin disaccharide I-S occurs predominantly within highly sulfated domains of heparin and heparan sulfate polysaccharides, with its distribution varying significantly between different biological systems and cell types [12] [13]. The most abundant source of this disaccharide unit is found in mast cell-derived heparin, where it constitutes the major structural component, representing approximately 75-85% of all disaccharide units [14] [15].

In mast cells, heparin disaccharide I-S is present as part of the heparin proteoglycan serglycin, where multiple heparin chains are attached to the core protein [4] [13]. These cells, primarily located in connective tissues, store heparin in cytoplasmic secretory granules as non-covalent complexes with basic proteases [15] [16]. The high concentration of heparin disaccharide I-S in mast cells serves multiple functional roles, including anticoagulation and the storage and stabilization of various granular components such as histamine and mast cell-specific proteases [13] [17].

Heparan sulfate proteoglycans present on cell surfaces and in extracellular matrices contain significantly lower proportions of heparin disaccharide I-S, typically ranging from 5-15% of total disaccharide content [12] [18]. These proteoglycans are ubiquitously distributed throughout mammalian tissues and include major families such as syndecans, glypicans, perlecan, and agrin [12] [6]. The presence of heparin disaccharide I-S within these structures contributes to their ability to interact with various protein ligands and regulate biological processes.

Endothelial cells represent another significant source of heparin disaccharide I-S-containing polysaccharides, where they exist as components of heparan sulfate proteoglycans involved in vascular homeostasis [19] [6]. These cells express heparan sulfate chains that contain regions structurally similar to heparin, including sequences rich in heparin disaccharide I-S units [19] [20]. The anticoagulant properties of endothelial cell-derived heparan sulfate have been attributed to the presence of these highly sulfated disaccharide sequences [19] [21].

The distribution of heparin disaccharide I-S varies considerably between different organ systems. Tissues with high mast cell density, such as skin, lungs, and gastrointestinal tract, contain elevated levels of this disaccharide unit [13] [22]. Additionally, specialized tissues such as kidney glomeruli express heparan sulfate with relatively high proportions of heparin disaccharide I-S, contributing to the selective permeability properties of the glomerular basement membrane [22] [23].

The occurrence of heparin disaccharide I-S in biological systems is also influenced by developmental stage and pathological conditions. During embryonic development, the expression patterns of biosynthetic enzymes change, leading to temporal and spatial variations in disaccharide composition [24] [23]. Pathological conditions such as inflammation, cancer, and vascular disease can alter the biosynthesis and distribution of heparin disaccharide I-S-containing polysaccharides [21] [23].

Relationship to Parent Heparin/Heparan Sulfate Structures

Heparin disaccharide I-S represents the predominant structural unit of the parent heparin polysaccharide and serves as a key component that defines the physicochemical properties of the intact molecule [3] [14]. The relationship between this disaccharide unit and the parent structures is characterized by both structural and functional interdependence, where the properties of the whole polysaccharide are largely determined by the relative abundance and distribution of heparin disaccharide I-S units.

Within parent heparin structures, heparin disaccharide I-S units are predominantly clustered in highly sulfated domains referred to as N-sulfated domains [12] [15]. These domains contrast with regions of lower sulfation density, creating a heterogeneous distribution pattern along the polysaccharide chain [2] [12]. The clustered arrangement of heparin disaccharide I-S units contributes to the formation of specific binding sites for various proteins, including antithrombin, which mediates the anticoagulant activity of heparin [3] [14].

The parent heparin polysaccharide typically exhibits molecular weights ranging from 5,000 to 40,000 daltons, with an average molecular weight of approximately 12,000-15,000 daltons [3] [14]. Within this size range, individual heparin chains contain approximately 15-25 disaccharide units, with heparin disaccharide I-S comprising the majority of these structural elements [14] [15]. The high proportion of this trisulfated disaccharide unit accounts for the exceptionally high negative charge density of heparin, which averages 2.5-3.0 sulfate groups per disaccharide unit [15] [22].

In heparan sulfate structures, heparin disaccharide I-S units are present at much lower concentrations, typically comprising only 5-15% of the total disaccharide content [12] [18]. However, when present, these units tend to be concentrated within specific domains that exhibit heparin-like properties [12] [19]. These heparin-like domains within heparan sulfate chains are interspersed with regions of lower sulfation containing predominantly glucuronic acid and N-acetylglucosamine residues [12] [20].

The relationship between heparin disaccharide I-S and parent structures extends to their biosynthetic origin, as both heparin and heparan sulfate are produced through the same fundamental pathway using identical enzymes [1] [4]. The differential expression levels and activities of these biosynthetic enzymes in different cell types determine whether the final product will be heparin-rich in disaccharide I-S units or heparan sulfate with lower proportions of this structural element [7] [17].

The functional properties of parent heparin and heparan sulfate structures are directly correlated with their heparin disaccharide I-S content [3] [21]. High concentrations of this disaccharide unit confer potent anticoagulant activity, while lower concentrations result in different functional properties such as growth factor binding and cell adhesion regulation [6] [21]. The specific sequence context and neighboring disaccharide units also influence the functional properties, as protein binding often requires specific arrangements of multiple disaccharide units rather than isolated structural elements [21] [23].

Structural Variations in Different Biological Sources

Significant structural variations in heparin disaccharide I-S content and characteristics have been documented across different biological sources, reflecting species-specific differences in biosynthetic enzyme expression, tissue distribution, and metabolic processes [25] [26] [27]. These variations have important implications for both research applications and pharmaceutical development, as they influence the functional properties and therapeutic potential of heparin-derived products.

Porcine intestinal mucosa represents the most commonly utilized source for pharmaceutical heparin production and contains heparin with approximately 75-85% heparin disaccharide I-S content [27] [28]. This source provides heparin with relatively high molecular weight averaging 12-15 kilodaltons and demonstrates potent anticoagulant activity of 180-200 international units per milligram [27] [29]. The high proportion of trisulfated disaccharide units in porcine-derived heparin contributes to its exceptional negative charge density and strong protein binding affinity [28] [29].

Bovine lung heparin exhibits distinct structural characteristics compared to porcine sources, containing approximately 70-80% heparin disaccharide I-S units with notably lower average molecular weight of 8-12 kilodaltons [26] [28]. Despite the slightly reduced proportion of trisulfated disaccharides, bovine lung heparin demonstrates lower anticoagulant activity of 150-170 international units per milligram, primarily attributed to its reduced molecular size rather than disaccharide composition [28] [29]. The lower molecular weight of bovine lung heparin results from species-specific differences in biosynthetic processing and post-synthetic modification [26] [30].

Bovine intestinal heparin represents a structurally distinct variant with the lowest proportion of heparin disaccharide I-S units, typically containing only 60-70% of this trisulfated disaccharide [27] [28]. This source is characterized by a significantly higher content of N-acetylated disaccharide units, ranging from 15-25% compared to 5-10% in porcine sources [27] [31]. The altered disaccharide composition of bovine intestinal heparin results in reduced anticoagulant activity of 120-140 international units per milligram and different binding properties for various proteins [28] [31].

Ovine intestinal sources provide heparin with intermediate characteristics, containing approximately 72-78% heparin disaccharide I-S units and demonstrating anticoagulant activity of 170-185 international units per milligram [29] [31]. The molecular weight of ovine-derived heparin typically ranges from 11-13 kilodaltons, positioning it between porcine and bovine lung sources in terms of size distribution [29] [31]. Recent analyses have revealed that ovine heparin shares greater structural similarity with porcine heparin than with bovine sources, particularly in terms of sulfation patterns [29] [31].

Murine tissue sources exhibit the highest proportion of heparin disaccharide I-S units, with concentrations reaching 80-90% of total disaccharide content [32] [33]. This exceptionally high trisulfated content is accompanied by elevated molecular weights of 15-20 kilodaltons and anticoagulant activities of 190-210 international units per milligram [32] [33]. The enhanced sulfation and larger molecular size of murine heparin reflect species-specific adaptations in biosynthetic enzyme expression and activity [32] [33].

Human tissue-derived heparin demonstrates intermediate structural characteristics, containing approximately 70-80% heparin disaccharide I-S units with molecular weights ranging from 12-18 kilodaltons [32] [33]. The anticoagulant activity of human heparin typically measures 175-195 international units per milligram, comparable to porcine sources [32] [33]. However, human heparin exhibits unique sulfation patterns and minor disaccharide compositions that distinguish it from other mammalian sources [32] [33].

The structural variations observed between different biological sources extend beyond simple disaccharide composition to include differences in sequence arrangement, domain organization, and minor structural components [25] [26]. These variations arise from species-specific differences in the expression levels and substrate specificities of biosynthetic enzymes, particularly the various isoforms of sulfotransferases and epimerases [7] [24]. Environmental factors, diet, age, and genetic background also contribute to the observed structural heterogeneity between different biological sources [26] [28].